![molecular formula C18H28BNO2 B1652569 2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine CAS No. 1486485-52-2](/img/structure/B1652569.png)
2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
Overview
Description
2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It was first identified in 2014 and has been found to have potent agonist activity at the cannabinoid receptor CB1. MDMB-4en-PINACA has gained attention in the scientific community due to its potential use as a research tool for investigating the endocannabinoid system.
Scientific Research Applications
Synthesis and Crystallography
The compound 2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine is involved in the synthesis of boric acid ester intermediates with benzene rings. Huang et al. (2021) synthesized similar compounds through a three-step substitution reaction and confirmed their structures using various spectroscopic methods and mass spectrometry. The molecular structures were further validated and explored through density functional theory (DFT), indicating a consistency with crystal structures determined by X-ray diffraction. This research highlights the compound's significance in advanced chemical synthesis and structural analysis (Huang et al., 2021).
Organic Chemistry and Medicinal Applications
In medicinal chemistry, similar compounds have shown potential in cognitive enhancement. For instance, Lin et al. (1997) studied 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound related to the query chemical, demonstrating its effectiveness in cognitive enhancement and anxiolytic activity in rodent models. This research indicates the potential of such compounds in the development of treatments for cognitive disorders (Lin et al., 1997).
Antimicrobial and Antitumor Activities
El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives, similar in structure to the query compound, which demonstrated antioxidant, antitumor, and antimicrobial activities. This study indicates the compound's potential utility in the development of new pharmaceutical agents targeting various diseases (El‐Borai et al., 2013).
Antimycobacterial Properties
Kumar et al. (2008) explored spiro-piperidin-4-ones, chemically related to the query compound, for their activity against Mycobacterium tuberculosis. The study found that certain compounds were highly effective against tuberculosis, underscoring the potential of related compounds in treating infectious diseases (Kumar et al., 2008).
properties
IUPAC Name |
2-methyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-14-7-6-12-20(14)13-15-8-10-16(11-9-15)19-21-17(2,3)18(4,5)22-19/h8-11,14H,6-7,12-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAKEDJGYFUVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124294 | |
Record name | Pyrrolidine, 2-methyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
CAS RN |
1486485-52-2 | |
Record name | Pyrrolidine, 2-methyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486485-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 2-methyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.